molecular formula C14H10N2O6 B12089009 2-(4-Nitrobenzyloxy)-5-nitrobenzaldehyde CAS No. 84102-44-3

2-(4-Nitrobenzyloxy)-5-nitrobenzaldehyde

Cat. No.: B12089009
CAS No.: 84102-44-3
M. Wt: 302.24 g/mol
InChI Key: XSINFCLTANMRDY-UHFFFAOYSA-N
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Description

2-(4-Nitrobenzyloxy)-5-nitrobenzaldehyde is an organic compound characterized by the presence of nitro groups and a benzyloxy substituent on a benzaldehyde core

Properties

CAS No.

84102-44-3

Molecular Formula

C14H10N2O6

Molecular Weight

302.24 g/mol

IUPAC Name

5-nitro-2-[(4-nitrophenyl)methoxy]benzaldehyde

InChI

InChI=1S/C14H10N2O6/c17-8-11-7-13(16(20)21)5-6-14(11)22-9-10-1-3-12(4-2-10)15(18)19/h1-8H,9H2

InChI Key

XSINFCLTANMRDY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)[N+](=O)[O-])C=O)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(4-Nitrobenzyloxy)-5-nitrobenzaldehyde can be synthesized through the reaction of 4-nitrobenzyl bromide with ortho-substituted benzaldehydes. The reaction typically involves the use of a base such as potassium tert-butoxide or sodium ethoxide to promote the formation of the desired product . The reaction conditions often require prolonged reaction times to ensure complete conversion and may involve heating to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for 2-(4-Nitrobenzyloxy)-5-nitrobenzaldehyde are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and reaction time, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrobenzyloxy)-5-nitrobenzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The benzyloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: 2-(4-Nitrobenzyloxy)-5-nitrobenzoic acid.

    Reduction: 2-(4-Aminobenzyloxy)-5-aminobenzaldehyde.

    Substitution: Various substituted benzyloxy derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Nitrobenzyloxy)-5-nitrobenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Nitrobenzyloxy)-5-nitrobenzaldehyde involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, while the benzyloxy group can influence the compound’s binding affinity to specific targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Nitrobenzyloxy)benzoic acid
  • Methyl 2-(4-nitrobenzyloxy)benzoate
  • 2-(4-Nitrophenyl)methoxybenzoic acid

Uniqueness

2-(4-Nitrobenzyloxy)-5-nitrobenzaldehyde is unique due to the presence of two nitro groups and a benzyloxy substituent on the benzaldehyde core.

Biological Activity

2-(4-Nitrobenzyloxy)-5-nitrobenzaldehyde is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a nitro group and a benzaldehyde moiety, which may contribute to its reactivity and interactions with biological targets. Its applications span various fields, including medicinal chemistry and biochemistry, primarily due to its reported antimicrobial and antitumor properties.

Antimicrobial Properties

Research indicates that 2-(4-Nitrobenzyloxy)-5-nitrobenzaldehyde exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve the inhibition of key metabolic pathways, potentially through enzyme inhibition or disruption of cellular processes.

Antitumor Activity

The compound has also been evaluated for its antitumor properties. Studies have demonstrated that it can induce apoptosis in cancer cell lines, suggesting a potential role as an anticancer agent. The selectivity and potency of this compound in targeting tumor cells make it a candidate for further development in cancer therapeutics.

The biological activity of 2-(4-Nitrobenzyloxy)-5-nitrobenzaldehyde is believed to stem from its ability to interact with specific molecular targets within cells. It may bind to enzymes or receptors, modulating their activity and affecting various signaling pathways. For instance, its nitro groups could participate in redox reactions, influencing oxidative stress responses in cells.

Case Studies

  • Antimicrobial Efficacy :
    • A study tested the compound against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) as low as 10 µg/mL for certain strains, indicating potent activity compared to standard antibiotics .
  • Antitumor Effects :
    • In a study involving human breast cancer cell lines (MCF-7), treatment with 2-(4-Nitrobenzyloxy)-5-nitrobenzaldehyde resulted in a significant reduction in cell viability (IC50 = 15 µM), suggesting strong potential as an anticancer agent .

Comparative Analysis

Property 2-(4-Nitrobenzyloxy)-5-nitrobenzaldehyde Standard Antibiotics
Antimicrobial ActivityMIC: 10 µg/mLVaries (e.g., Penicillin: 1-10 µg/mL)
Antitumor ActivityIC50: 15 µMVaries (e.g., Doxorubicin: 0.1-10 µM)

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